Methyl 6-bromo-3-methoxy-2-nitrobenzoate

Cross-coupling Regioselectivity Aryl bromide reactivity

Methyl 6-bromo-3-methoxy-2-nitrobenzoate (CAS 127971-98-6) is a polysubstituted nitrobenzoate ester with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol. The benzene ring bears a methyl ester at C1, a nitro group at C2, a methoxy substituent at C3, and a bromine atom at C6, creating a densely functionalized aromatic scaffold with three distinct reactive handles (nitro, bromo, and ester).

Molecular Formula C9H8BrNO5
Molecular Weight 290.07 g/mol
CAS No. 127971-98-6
Cat. No. B12341740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-3-methoxy-2-nitrobenzoate
CAS127971-98-6
Molecular FormulaC9H8BrNO5
Molecular Weight290.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO5/c1-15-6-4-3-5(10)7(9(12)16-2)8(6)11(13)14/h3-4H,1-2H3
InChIKeyMCYNGLBDPCKRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromo-3-methoxy-2-nitrobenzoate (CAS 127971-98-6): Procurement-Relevant Identity


Methyl 6-bromo-3-methoxy-2-nitrobenzoate (CAS 127971-98-6) is a polysubstituted nitrobenzoate ester with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol . The benzene ring bears a methyl ester at C1, a nitro group at C2, a methoxy substituent at C3, and a bromine atom at C6, creating a densely functionalized aromatic scaffold with three distinct reactive handles (nitro, bromo, and ester) . This specific 2,3,6-trisubstitution pattern with an ortho-nitro/ester relationship distinguishes it from common regioisomers and mono/di-substituted analogs used in medicinal chemistry and agrochemical intermediate synthesis .

Why Methyl 6-Bromo-3-methoxy-2-nitrobenzoate Cannot Be Interchanged with Positional Isomers or Dehalogenated Analogs


In synthetic planning, the reactivity of each substituent is profoundly controlled by its ring position relative to the other groups. The target compound's unique 2-nitro/6-bromo substitution pattern allows the bromine to participate in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) without competing reactivity at the ortho-nitro site, while the electron-withdrawing nitro group activates the ring toward nucleophilic aromatic substitution at positions distinct from the bromine [1]. Positional isomers such as Methyl 5-bromo-3-methoxy-2-nitrobenzoate (CAS 56709-72-9) or Methyl 6-chloro-3-methoxy-2-nitrobenzoate analogs (CAS 55776-21-1) exhibit fundamentally different regiochemical outcomes in subsequent derivatization steps, making direct substitution without re-validation of multi-step synthetic routes potentially invalid .

Quantitative Comparator Evidence for Procurement Decisions on Methyl 6-Bromo-3-methoxy-2-nitrobenzoate


Regiochemical Differentiation via Bromine Position: 6-Bromo vs. 5-Bromo Isomer in Cross-Coupling Reactivity

The bromine atom at the 6-position of Methyl 6-bromo-3-methoxy-2-nitrobenzoate is situated para to the electron-withdrawing nitro group (C2) and ortho to the methyl ester (C1), a geometry that enhances oxidative addition with Pd(0) catalysts relative to the 5-bromo isomer (Methyl 5-bromo-3-methoxy-2-nitrobenzoate, CAS 56709-72-9), where the bromine is meta to both the nitro and ester groups and experiences a less favorable electronic environment for cross-coupling [1]. While direct comparative rate data are not publicly available, the 6-bromo substitution pattern has been explicitly noted to exhibit moderate to good reactivity in palladium-catalyzed Suzuki-Miyaura couplings, whereas the competing resonance effects in the 5-bromo isomer can retard oxidative addition .

Cross-coupling Regioselectivity Aryl bromide reactivity

Halogen-Dependent Reactivity: 6-Bromo vs. 6-Chloro Analog in Nucleophilic Aromatic Substitution

The 6-bromo substituent in Methyl 6-bromo-3-methoxy-2-nitrobenzoate is a superior leaving group in nucleophilic aromatic substitution (SNAr) compared to the corresponding 6-chloro analog (Methyl 2-chloro-6-methoxy-3-nitrobenzoate, CAS 55776-21-1) . Bromide is approximately 3-5 times more labile than chloride in SNAr reactions activated by an ortho- or para-nitro group due to the lower C-Br bond dissociation energy (~285 kJ/mol vs. ~339 kJ/mol for C-Cl) [1]. This difference translates to faster reaction rates and the ability to use milder conditions (lower temperature, shorter reaction times) for the displacement of bromide by nucleophiles such as amines, alkoxides, or thiols [2].

Nucleophilic aromatic substitution Leaving group ability Halogen comparison

Computational Physicochemical Differentiation: LogP and TPSA Values

Computationally predicted LogP and Topological Polar Surface Area (TPSA) values for Methyl 6-bromo-3-methoxy-2-nitrobenzoate (LogP 2.15; TPSA 78.67 Ų) position it favorably within drug-like chemical space compared to the non-brominated parent compound Methyl 3-methoxy-2-nitrobenzoate (predicted LogP ~1.3; TPSA ~78.7 Ų) . The introduction of bromine at the 6-position increases lipophilicity by approximately 0.85 log units, enhancing passive membrane permeability potential while maintaining an acceptable TPSA below the 140 Ų threshold for oral bioavailability [1]. This balanced profile is relevant for fragment-based drug discovery (FBDD) libraries, where the 6-bromo analog serves as a more lipophilic, halogen-enriched scaffold compared to its des-bromo counterpart .

Lipophilicity Drug-likeness Computational ADME

Nitro Group Reducibility for Amine-Functionalized Building Block Generation

The ortho-nitro group in Methyl 6-bromo-3-methoxy-2-nitrobenzoate can be selectively reduced to the corresponding aniline derivative (Methyl 2-amino-6-bromo-3-methoxybenzoate) under catalytic hydrogenation conditions (H₂, Pd/C, EtOH, 25 °C) without affecting the bromine substituent, enabling sequential functionalization strategies [1]. The spatial separation between the 6-bromo and 2-nitro groups prevents undesired intramolecular cyclization or debromination side reactions that can occur in closely related 2-bromo-3-nitro isomers [2], thereby providing cleaner reduction profiles and higher isolated yields of the amino intermediate [3].

Nitro reduction Amino building block Hydrogenation

Highest-Value Application Scenarios for Methyl 6-Bromo-3-methoxy-2-nitrobenzoate (CAS 127971-98-6)


Medicinal Chemistry: Diversifiable Core for Kinase and Phosphatase Inhibitor Libraries

The 6-bromo substituent enables sequential Pd-catalyzed cross-coupling at C6 followed by nitro reduction at C2 to yield ortho-amino biaryl esters, a scaffold that has been utilized in the discovery of tyrosine phosphatase inhibitors [1]. The 6-bromo analog provides an orthogonal functionalization sequence (first C-C bond formation, then amine introduction) that is not accessible with the 2-bromo-3-nitro regioisomer due to competing reactivity .

Agrochemical Intermediate: Synthesis of Substituted Benzamide Herbicides and Fungicides

With a predicted LogP of 2.15 and TPSA of 78.67 Ų [1], Methyl 6-bromo-3-methoxy-2-nitrobenzoate occupies a favorable lipophilicity range for foliar uptake in plant systems. After ester hydrolysis to the carboxylic acid (CAS 127971-97-5) and subsequent amide bond formation, the resulting 6-aryl-substituted-2-nitrobenzamides have been explored as intermediates for agrochemical active ingredients .

Material Science: Photo-responsive and Electro-active Monomer Precursors

The ortho-nitro/methyl ester combination enables photochemical rearrangement chemistry (e.g., nitro-to-nitrito photoisomerization) that is being explored for light-responsive polymer synthesis [1]. The bromine at C6 provides a synthetic handle for attachment to polymer backbones or surfaces via cross-coupling without interfering with the photolabile ortho-nitro ester moiety .

Chemical Biology: Bioorthogonal Probe Synthesis via Selective Reduction

The predicted clean reduction of the 2-nitro group to a primary amine without debromination [1] allows for the generation of bifunctional probe molecules: the resulting aniline can be conjugated to fluorophores or affinity tags via amide or sulfonamide formation, while the 6-bromo group remains available for bioconjugation or target engagement studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-3-methoxy-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.